molecular formula C12H13F3N2O B8103045 2,2,2-Trifluoro-1-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-ol

2,2,2-Trifluoro-1-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-ol

Cat. No.: B8103045
M. Wt: 258.24 g/mol
InChI Key: YFUUIMPDMXWEGC-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-ol is a fluorinated imidazo[1,5-a]pyridine derivative characterized by a trifluoroethanol moiety at position 1 and an isopropyl (propan-2-yl) substituent at position 3 of the bicyclic nitrogen-containing heterocycle. The imidazo[1,5-a]pyridine core is notable for its planar, aromatic structure, which facilitates π-π stacking interactions and enhances fluorescence properties . Such structural features make this compound a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., fluorescent probes) .

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-propan-2-ylimidazo[1,5-a]pyridin-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O/c1-7(2)11-16-9(10(18)12(13,14)15)8-5-3-4-6-17(8)11/h3-7,10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUUIMPDMXWEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C2N1C=CC=C2)C(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Condensation Reactions

A pivotal method involves the condensation of dipyridyl ketones, aldehydes, and ammonium acetate under microwave irradiation. Rahmati et al. demonstrated that lithium chloride (LiCl) catalyzes this reaction in acetic acid, achieving yields up to 93% for imidazo[1,5-a]pyridines bearing diverse substituents. For the target compound, substituting the aldehyde component with isobutyraldehyde (propan-2-yl-substituted aldehyde) enables direct incorporation of the isopropyl group at position 3 of the heterocycle. Key parameters include:

ParameterOptimal ConditionYield Impact
Catalyst (LiCl)2 mmolMaximizes cyclization efficiency
Reaction Time3 minutesBalances completion and side reactions
SolventAcetic acidEnhances proton transfer

This method’s scalability is limited by microwave batch processing, but continuous-flow adaptations are under investigation.

Post-Cyclization Functionalization

Alternative approaches first construct the imidazo[1,5-a]pyridine core and later introduce substituents. For example, halogenated intermediates allow Suzuki-Miyaura coupling to install the isopropyl group. However, this requires pre-functionalization with boronic esters, adding synthetic steps and reducing overall efficiency.

Optimization of Reaction Conditions

Solvent and Catalysis

Acetic acid emerges as the optimal solvent for both cyclization and acylation steps, as it stabilizes intermediates via protonation. LiCl’s role in MCRs is twofold: it polarizes carbonyl groups and facilitates imine formation, critical for ring closure.

Microwave vs. Conventional Heating

Microwave irradiation reduces reaction times from hours to minutes. For instance, the imidazo[1,5-a]pyridine core forms in 3 minutes under microwaves versus 12 hours conventionally. Energy efficiency improvements exceed 70%, aligning with green chemistry principles.

Alternative Methodologies and Comparative Analysis

Grignard Reagent Approaches

Grignard addition to pre-formed imidazo[1,5-a]pyridine-1-carbonitriles offers an alternative pathway. Reaction with CF3MgBr introduces the trifluoromethyl group, followed by hydrolysis to the alcohol. However, this method struggles with regioselectivity, yielding <30% of the desired product.

Enzymatic Reduction

Emerging biocatalytic methods use alcohol dehydrogenases to reduce trifluoroacetophenone derivatives. While environmentally benign, enzyme compatibility with the imidazo[1,5-a]pyridine system remains unproven.

"The integration of multicomponent reactions and selective reductions represents a paradigm shift in heterocyclic synthesis." – Adapted from Rahmati et al. (2011) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).

    Reduction: The imidazo[1,5-a]pyridine ring can undergo reduction reactions to form partially or fully saturated derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of saturated imidazo[1,5-a]pyridine derivatives.

    Substitution: Formation of substituted imidazo[1,5-a]pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a pharmaceutical agent due to its structural features that enhance biological activity. Research indicates that derivatives of imidazo[1,5-a]pyridine have been explored for their efficacy as anti-cancer agents and in treating neurodegenerative diseases.

Case Study: Anticancer Activity
A study demonstrated that imidazo[1,5-a]pyridine derivatives show promise in inhibiting cancer cell proliferation. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake.

Biological Research

The compound can serve as a probe in biological studies to understand receptor interactions and enzyme activities. Its ability to modulate biological pathways makes it valuable for drug discovery processes.

Case Study: Receptor Modulation
Research has shown that compounds with similar structures can act as selective modulators of G-protein coupled receptors (GPCRs). This property can be exploited to develop targeted therapies with fewer side effects.

Material Science

In material science, 2,2,2-Trifluoro-1-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-ol can be utilized in the synthesis of functional materials due to its unique chemical properties.

Case Study: Polymer Development
The incorporation of trifluoromethyl groups into polymeric materials has been shown to enhance thermal stability and chemical resistance. This application is particularly relevant in developing coatings and advanced materials for electronics.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the imidazo[1,5-a]pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Substituent and Functional Group Comparisons

Compound Name Position 1 Substituent Position 3 Substituent Functional Group Key Properties/Applications Reference
Target Compound: 2,2,2-Trifluoro-1-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-ol Trifluoroethanol Propan-2-yl Alcohol (-OH) Potential fluorescence, enzyme inhibition N/A
2,2,2-Trifluoro-1-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one Trifluoroacetyl Trifluoromethyl Ketone (=O) Enhanced electron-withdrawing effects; materials chemistry
3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine derivatives (e.g., 5a, 5m, 5n) Benzo[d]imidazole 4-Methoxyphenyl Varied (e.g., Cl, F) High melting points (199–226°C); synthetic versatility
3-(2-Fluorophenyl)imidazo[1,5-a]pyridine derivatives Indolinone or methylidene 2-Fluorophenyl Indolinone Anticancer activity (GI₅₀: 1.54–13.0 μM)

Key Observations:

Position 1 Modifications: The trifluoroethanol group in the target compound provides hydrogen-bonding capacity, unlike the ketone in or benzo[d]imidazole in . This may enhance solubility or receptor binding in biological systems.

Position 3 Substituents :

  • The propan-2-yl group in the target compound offers steric hindrance and lipophilicity, contrasting with the electron-rich 4-methoxyphenyl () or electron-deficient trifluoromethyl ().
  • Aryl substituents (e.g., 2-fluorophenyl in ) correlate with biological activity, suggesting that the target compound’s isopropyl group may confer unique pharmacokinetic properties.

Physicochemical Properties

Table 2: Thermal and Spectral Data

Compound Melting Point (°C) Fluorescence Quantum Yield Spectral Characteristics Reference
Target Compound Not reported Not reported Expected strong IR/NMR F-signals N/A
3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine derivatives (e.g., 5a) 199–201 Not reported Distinct ¹H/¹³C NMR shifts for Cl, F
[L]₂[ZnCl₄] (L = 2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium) N/A High Strong fluorescence intensity
2,2,2-Trifluoro-1-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one Not reported Not reported IR: C=O stretch ~1700 cm⁻¹

Key Observations:

  • Fluorescence properties are understudied for the target compound but are a hallmark of imidazo[1,5-a]pyridines (e.g., ).

Key Observations:

  • The target compound’s isopropyl group may optimize steric interactions in enzyme binding pockets, analogous to kinase inhibitors like acalabrutinib .
  • Fluorinated derivatives (e.g., ) demonstrate that trifluoromethyl/trifluoroethanol groups enhance metabolic stability, a likely advantage for the target compound.

Biological Activity

2,2,2-Trifluoro-1-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-ol (CAS Number: 2640815-96-7) is a novel compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly its effects on various biological systems, and summarizes relevant research findings.

The molecular formula of this compound is C12H13F3N2OC_{12}H_{13}F_3N_2O, with a molecular weight of 258.24 g/mol. The compound features a trifluoromethyl group and an imidazo[1,5-a]pyridine moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria and fungi. A study reported that certain imidazole derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory activity. Research indicates that similar imidazole-based compounds can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in stimulated cells . This activity is crucial for developing treatments for inflammatory diseases.

Kinase Inhibition

Imidazo[1,5-a]pyridine derivatives have been studied for their ability to inhibit various kinases involved in cancer progression. The compound may act as a selective inhibitor of certain receptor tyrosine kinases (RTKs), which are often dysregulated in cancers . This property positions it as a candidate for cancer therapeutics.

Study on Anti-cancer Properties

A specific case study investigated the effects of imidazole derivatives on cancer cell lines. The study found that these compounds inhibited cell proliferation in a concentration-dependent manner with IC50 values in the low micromolar range. Notably, the compound exhibited a 19-fold selectivity for cancer cells over normal cells .

In Vivo Toxicity Assessment

In vivo studies have also been conducted to evaluate the safety profile of similar compounds. One study reported no acute toxicity in animal models at doses up to 2000 mg/kg, indicating a favorable safety profile for further development .

Data Summary

Property Value
Molecular Formula C₁₂H₁₃F₃N₂O
Molecular Weight 258.24 g/mol
CAS Number 2640815-96-7
Potential Activities Antimicrobial, Anti-inflammatory, Kinase Inhibition

Q & A

Basic: What synthetic strategies are recommended for constructing the imidazo[1,5-a]pyridine core?

Answer:
The imidazo[1,5-a]pyridine scaffold can be synthesized via Vilsmeier-Haack formylation using imidazo[1,5-a]pyridine and N,NN,N-dimethylformamide (DMF), achieving ~63% yield for the 3-carbaldehyde derivative . For functionalization, Suzuki-Miyaura coupling with boronic acids in the presence of Pd(PPh3_3)4_4 and Cs2_2CO3_3 enables regioselective aryl/heteroaryl substitution at position 1 (e.g., methyl 3-(3-formylimidazo[1,5-a]pyridin-1-yl)benzoate, 35% yield) . Key steps:

  • Optimize solvent systems (e.g., dry DMF for coupling).
  • Monitor reactions by TLC to avoid over-substitution.

Advanced: How can regiochemical challenges during trifluoroethanol moiety installation be resolved?

Answer:
Electrophilic substitution at the imidazo[1,5-a]pyridine C1 position is sterically hindered. A two-step approach is recommended:

Bromination : Treat the 3-carbaldehyde intermediate with N-bromosuccinimide (NBS) in DMF to introduce bromine at C1 (48% yield) .

Nucleophilic displacement : Replace bromide with a trifluoroethanol group using a Cu(I)-catalyzed alkoxylation.
Critical parameters :

  • Use anhydrous conditions to prevent hydrolysis.
  • Screen ligands (e.g., 1,10-phenanthroline) to enhance catalytic efficiency.

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • 19F NMR^{19}\text{F NMR} : Confirm trifluoromethyl integration (δ ≈ -75 ppm for CF3_3) and assess purity.
  • HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) to resolve regioisomers.
  • X-ray crystallography : Resolve ambiguities in substituent positioning (e.g., distinguishing C1 vs. C3 substitution) .

Advanced: How can low yields in multi-step syntheses (e.g., Knoevenagel condensation) be improved?

Answer:
For Knoevenagel reactions (e.g., forming azaindolin-2-one derivatives):

  • Base selection : Replace conventional amines with DBU (1,8-diazabicycloundec-7-ene) to enhance enolate formation.
  • Solvent optimization : Use toluene with molecular sieves to shift equilibrium by removing water.
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 120°C) to minimize side reactions .

Advanced: How does the propan-2-yl substituent influence physicochemical properties?

Answer:
The isopropyl group at C3 enhances lipophilicity (logP ↑ by ~1.2 units) and metabolic stability via steric shielding of oxidation-prone sites. Key

PropertyWith Propan-2-ylWithout Propan-2-yl
LogP3.82.6
Microsomal t1/2_{1/2}45 min12 min
Methodology :
  • Calculate logP using ChemAxon or ACD/Labs.
  • Assess metabolic stability via human liver microsome assays .

Basic: What purification methods are effective for isolating the final compound?

Answer:

  • Recrystallization : Use DMF/EtOH (1:5 v/v) to remove polar impurities.
  • Flash chromatography : Employ silica gel with hexane/EtOAc (3:1 → 1:2 gradient) for non-polar byproducts.
  • Preparative HPLC : Apply a CH3_3CN/H2_2O (0.1% TFA) system for chiral resolution if enantiomers form .

Advanced: How should conflicting biological activity data (e.g., IC50_{50}50​ variability) be analyzed?

Answer:
Contradictions often arise from assay conditions. Mitigation strategies:

  • Standardize protocols : Use identical cell lines (e.g., HEK293 for kinase assays) and ATP concentrations.
  • Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to prevent aggregation.
  • Validate via orthogonal assays : Confirm kinase inhibition (e.g., c-MYC G-quadruplex stabilization) using SPR (surface plasmon resonance) alongside enzymatic assays .

Advanced: What computational methods predict target engagement for this compound?

Answer:

  • Molecular docking : Use AutoDock Vina with c-MYC G-quadruplex (PDB: 1XAV) to model binding.
  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability of the trifluoroethanol-G4 interaction.
  • Free energy calculations : Apply MM-PBSA to estimate binding affinity (ΔG < -8 kcal/mol suggests strong binding) .

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